Methyl 2-chloro-6-nitrobenzoate
Overview
Description
Methyl 2-chloro-6-nitrobenzoate
Scientific Research Applications
Analytical Chemistry Applications :
- The compound is utilized in chromatographic methods for determining residues in agricultural products, as seen in the study by Alder, Augenstein, and Rogerson (1978), where diazomethane is used to convert residues to methyl 2-chloro-6-nitrobenzoate for detection through gas-liquid chromatography. This method has applications in analyzing soybeans, foliage, soil, milk, and liver, with a detection limit of 0.01 ppm and recovery rates of 70-75% (Alder, Augenstein, & Rogerson, 1978).
Crystallography and Molecular Structure Analysis :
- In crystallography, the isomeric hydrogen-bonded co-crystals of this compound with other chemicals like 6-methylquinoline and different isomers of chloro- and nitro-substituted benzoic acids have been studied. For instance, Gotoh and Ishida (2020) examined the crystal structures of these co-crystals at low temperatures, highlighting the molecule's utility in understanding hydrogen bonding in crystal structures (Gotoh & Ishida, 2020).
Pharmaceutical Synthesis :
- In pharmaceutical research, this compound is used as a starting material in the synthesis of various drugs. Chen Yi-fen, Li Ai-xia, and Jie Yafei (2010) demonstrated its use in synthesizing chlorantraniliprole, a pesticide, through a series of reactions including esterification, reduction, chlorination, and aminolysis, achieving an overall yield of 55.0% (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
Detection of Genotoxic Impurities :
- This compound is also important in detecting potential genotoxic impurities in pharmaceutical substances, as shown in a study by Gaddam et al. (2020). They developed and validated an HPLC method for detecting and quantifying genotoxic impurities like this compound in lenalidomide, a drug used for treating multiple myeloma and myelodysplastic syndromes (Gaddam et al., 2020).
Cytotoxicity Studies :
- In cytotoxicity studies, compounds like 5-chloro-2-nitrobenzoic acid, a related chemical, are reacted with silver oxide and other substances to form complexes that exhibit high cytotoxic properties to both normal and carcinoma cells. This shows its potential in developing anti-cancer agents and understanding the interaction of metal complexes with biological cells (Wang & Shi, 2011).
Mechanism of Action
Target of Action
Methyl 2-chloro-6-nitrobenzoate is a derivative of nitro compounds, which are a significant class of nitrogen derivatives Nitro compounds generally interact with various biological molecules due to their high reactivity .
Mode of Action
Nitro compounds typically undergo various chemical reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Nitro compounds, in general, can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The polar character of nitro compounds typically results in lower volatility compared to ketones of about the same molecular weight . This property could influence the bioavailability of this compound.
Result of Action
The reactivity of nitro compounds can lead to various chemical transformations, potentially resulting in diverse molecular and cellular effects .
Properties
IUPAC Name |
methyl 2-chloro-6-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGSGFWEGZVPNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879309 | |
Record name | BENZOIC ACID, 2-CHLORO-6-NITRO-, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80563-87-7 | |
Record name | BENZOIC ACID, 2-CHLORO-6-NITRO-, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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